molecular formula C8H9NO B1294891 1-(Pyridin-2-Yl)Propan-2-One CAS No. 6302-02-9

1-(Pyridin-2-Yl)Propan-2-One

Cat. No.: B1294891
CAS No.: 6302-02-9
M. Wt: 135.16 g/mol
InChI Key: TZTXTIBZSSSFDI-UHFFFAOYSA-N
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Description

1-(Pyridin-2-Yl)Propan-2-One is an organic compound with the molecular formula C8H9NO It is a derivative of pyridine and is characterized by the presence of a propanone group attached to the second position of the pyridine ring

Biochemical Analysis

Biochemical Properties

1-(Pyridin-2-Yl)Propan-2-One plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo cross-coupling reactions with terminal alkynes to form 1,3-dipoles and reactive carbenes . These interactions are selective and provide high yields of the desired products. Additionally, this compound has been shown to interact with pyridinium chloride, forming complex mixtures of reaction products .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit antimicrobial bioactivity, which suggests its potential to disrupt cellular processes in microorganisms . Additionally, its interaction with metal ions can enhance its anticancer activity in HeLa, HepG2, and Jurkat cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a metal chelator and binds to DNA, leading to DNA cleavage activity in the presence of UV-A light . This compound also generates reactive oxygen species (ROS) that induce apoptosis in cancer cells . Its ability to bind with metal ions such as Fe2+ and Zn2+ further enhances its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as at temperatures between 10°C and 25°C, and protected from light . Over time, its interaction with cellular components may lead to changes in cellular function, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antimicrobial and anticancer activities. At higher doses, it may cause toxic or adverse effects. For instance, its acute toxicity has been classified as category 4 for oral exposure . Therefore, it is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes phase I biotransformation, including carbonyl reduction, which is a significant step in its metabolism . This process involves enzymes that reduce the carbonyl group, leading to the formation of metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It has been observed to accumulate predominantly in the cytoplasm when in the presence of metal ions . This localization is essential for its biological activity, as it allows the compound to interact with cellular components effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been shown to accumulate in the cytoplasm, where it can interact with various biomolecules . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles within the cell.

Chemical Reactions Analysis

1-(Pyridin-2-Yl)Propan-2-One undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups on the pyridine ring or the propanone group are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(Pyridin-2-Yl)Propan-2-One can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-pyridin-2-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10)6-8-4-2-3-5-9-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTXTIBZSSSFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212277
Record name 2-Propanone, 1-(2-pyridyl)-
Source EPA DSSTox
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Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-02-9
Record name 1-(2-Pyridinyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6302-02-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-(2-pyridyl)-
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Record name 6302-02-9
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Record name 2-Propanone, 1-(2-pyridyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)propan-2-one
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Picoline (2 g) was dissolved in tetrahydrofuran (30 ml) and the solution was cooled to −75° C. Butyl lithium (14.73 ml. of a 1.6M-solution in hexane) was added dropwise and the mixture stirred for 2 h. Dimethylacetamide (1.87 ml) was then added dropwise and the reaction was allowed to warm up to room temperature and stirring was continued for a further 2 h. Water (8.6 ml) and 36% hydrochloric acid (1.3 ml) were added and after stirring for another 30 minutes, ethyl acetate was added. The separated solvent phase was washed with brine and then dried (MgSO4). On evaporation an oil was obtained and used without further purification.
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Synthesis routes and methods III

Procedure details

This was prepared from 2-methylpyridine, butyllithium and N,N-dimethylacetamide according to the procedure of R. Cassity, L. T. Taylor and J. F. Wolfe, J. Org. Chem., 43(11), 2286, (1986).
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Synthesis routes and methods IV

Procedure details

To a solution of 960 mg of n-butyllithium in diethyl ether was added dropwise 1480 μl of α-picoline at 0° C. under an argon and the reaction mixture was stirred for 10 minutes at 0° C. To the reaction mixture was added 782 l of acetonitrile and the mixture was stirred for 3 hours at room temperature, followed by extraction with 30 ml of 1.5N-sulfuric acid. The acidic solution was washed with 25 ml of diethyl ether, and made alkaline with a 2N-aqueous sodium hydroxide solution and the solution was extracted with dichloromethane. The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residual oil was distilled under reduced pressure to give 700 mg of methyl 2-pyridylmethyl ketone as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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